molecular formula C17H15N3O B5295839 3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one CAS No. 330946-43-5

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

Cat. No.: B5295839
CAS No.: 330946-43-5
M. Wt: 277.32 g/mol
InChI Key: YJAUZTRXBADWHL-MDZDMXLPSA-N
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Description

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core with an ethyl group at the 3-position and a pyridin-3-ylethenyl group at the 2-position. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride, followed by cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods allow for scalable production while maintaining the desired chemical properties of the compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it may modulate inflammatory pathways by inhibiting key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its combination of an ethyl group and a pyridin-3-ylethenyl group enhances its potential as a therapeutic agent.

Properties

IUPAC Name

3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-20-16(10-9-13-6-5-11-18-12-13)19-15-8-4-3-7-14(15)17(20)21/h3-12H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUZTRXBADWHL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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